molecular formula C14H10FNO B8151514 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No. B8151514
M. Wt: 227.23 g/mol
InChI Key: JUCCBLNVUXFXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile is a useful research compound. Its molecular formula is C14H10FNO and its molecular weight is 227.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Fluorinated Heterocyclic Compounds

    2-Fluoro-3-methoxyacrylic acid, a related compound, is used as a versatile building block in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

  • Assay for Mammalian Carbonyl Reductase Activities

    It has been utilized in a fluorogenic substrate to assay mammalian carbonyl reductase activities with high stereoselectivity and reproducibility (Naganuma, Kondo, & Kawahara, 1990).

  • Improved Solar Cell Efficiency

    The methoxy group in related ferrocenyl-chalcones enhances intramolecular charge transfer, leading to better performance in dye-sensitized solar cells (Anizaim et al., 2020).

  • Antimicrobial Activity

    Novel Schiff bases synthesized using similar compounds have shown excellent antimicrobial activity (Puthran et al., 2019).

  • Synthesis of Electronic Excitation Compounds

    It is used in the synthesis of derivatives that provide efficient electronic excitation and spectral analysis (Patil et al., 2021).

  • Synthesis of Fluorinated Alkenes

    It has applications in electrolytic reduction processes leading to the formation of fluorinated alkenes (Kunugi et al., 1993).

  • Antiviral Properties

    Synthesized fluorenones with related structures have shown photophysical properties and moderate activity against HIV-1 (Althagafi et al., 2018).

  • Anticonvulsant Activity

    New pyrimidine-5-carbonitrile derivatives show potential as low-dose anticonvulsants (Shaquiquzzaman et al., 2012).

  • Synthesis of Novel Compounds with Optical Properties

    The novel synthesis method enables the production of new compounds with unique optical properties (Jukić et al., 2010).

  • Corrosion Inhibition

    Novel quinoline derivatives, including similar compounds, exhibit promising corrosion inhibition properties against iron (Erdoğan et al., 2017).

properties

IUPAC Name

2-fluoro-3-(3-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCBLNVUXFXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.